N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN6O3/c1-14-3-6-16(11-18(14)24)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)15-4-7-17(33-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCKQKYTMLNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves multiple steps, each requiring specific reaction conditions
-
Synthetic Routes
Step 1: Formation of the pyrazolo-triazolo-pyrazinyl core through cyclization reactions.
Step 2: Introduction of the fluoro-methylphenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the methoxyphenyl group through nucleophilic substitution.
-
Reaction Conditions
Cyclization: Typically conducted under reflux conditions with appropriate solvents and catalysts.
Electrophilic Aromatic Substitution: Requires a strong electrophile and a Lewis acid catalyst.
Nucleophilic Substitution: Involves the use of a nucleophile and a suitable base.
-
Industrial Production Methods
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible.
-
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Requires appropriate electrophiles or nucleophiles and catalysts.
-
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds with similar structural motifs have shown effective inhibition against various cancer cell lines. For example, one study reported growth inhibition percentages of over 75% against multiple types of cancer cells including OVCAR-8 and NCI-H40 .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds derived from similar pyrazole and triazole frameworks have been documented to exhibit anti-inflammatory activity by modulating pathways involved in inflammation .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo-triazole core : This step often requires specific reagents and conditions to ensure high yield.
- Functionalization : The introduction of the fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
Case Study 1: Anticancer Efficacy
A recent research project focused on synthesizing derivatives of compounds similar to this compound. The study demonstrated that certain modifications led to enhanced anticancer activity against breast cancer cells (MDA-MB-231) with IC50 values significantly lower than existing treatments .
Case Study 2: Anti-inflammatory Mechanisms
Another study evaluated the anti-inflammatory properties of related compounds in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling when treated with derivatives containing the pyrazolo-triazole framework .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
-
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties not found in the similar compounds listed above.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo[1,5-a][1,2,4]triazole derivatives, which are known for their diverse biological activities. The presence of fluorine and methoxy groups in its structure may enhance its pharmacological properties by influencing lipophilicity and receptor binding affinity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a][1,2,4]triazoles have been documented to inhibit various cancer cell lines. The specific compound has shown promise in preliminary studies:
- Cell Line Testing : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this one have shown IC50 values ranging from 5 to 20 µM against breast and lung cancer cell lines .
- Mechanism of Action : The mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival, although detailed mechanistic studies on this specific compound are still needed.
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrazolo compounds has been explored extensively:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have been shown to reduce levels of TNF-alpha and IL-6 in cultured macrophages . This suggests a potential use in treating inflammatory diseases.
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of pyrazolo derivatives against breast cancer cells, researchers found that the introduction of fluorine at specific positions significantly enhanced cytotoxicity. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties demonstrated that treatment with related compounds resulted in a significant decrease in inflammatory markers in an animal model of arthritis. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for this compound?
- Synthesis Steps :
- Multi-step reactions : Begin with condensation of pyrazolo-triazolo-pyrazine precursors with chloroacetamide derivatives under reflux in ethanol (70–80°C). Subsequent coupling with 3-fluoro-4-methylaniline requires inert atmosphere (N₂/Ar) and catalytic Pd(PPh₃)₄ .
- Critical parameters : Temperature control (±2°C) and solvent selection (e.g., DMF for amide bond formation) to minimize side products .
- Characterization :
- NMR : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆/CDCl₃) to confirm regiochemistry and substituent positions.
- HPLC : Reverse-phase C18 column (MeCN:H₂O gradient) for purity assessment (>95%) .
Q. Which in vitro assays are recommended for preliminary pharmacological evaluation?
- Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to identify mechanistic pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- DOE (Design of Experiments) : Use Taguchi or response surface methodology to test variables (temperature, catalyst loading, solvent ratios). For example, Pd catalyst reduction from 5 mol% to 2 mol% may maintain efficiency while lowering costs .
- Purification : Gradient flash chromatography (silica gel, hexane:EtOAc) or recrystallization (MeOH/EtOAc) to isolate high-purity fractions .
Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Advanced NMR : 2D techniques (COSY, HSQC) to assign overlapping signals in aromatic regions.
- Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
Q. What computational strategies predict reactivity and guide synthetic modifications?
- Reaction path analysis : Quantum mechanical calculations (Gaussian 16) to model transition states and identify rate-limiting steps .
- Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) to prioritize substituents for SAR .
Q. How to design systematic structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-CF₃ vs. 4-OCH₃) or heterocyclic groups.
- Activity cliffs : Compare bioactivity data (e.g., IC₅₀ shifts >10-fold) to pinpoint critical functional groups (see Table 1) .
Table 1 : Example SAR for Pyrazolo-Triazolo-Pyrazine Derivatives
| Substituent (R) | IC₅₀ (μM, HCT-116) | LogP |
|---|---|---|
| 4-OCH₃ | 0.45 | 2.8 |
| 4-CF₃ | 0.12 | 3.5 |
| 3-F,4-CH₃ | 0.08 | 3.1 |
Q. How to address discrepancies in bioactivity data across different assay conditions?
- Standardization : Use identical cell lines (ATCC-validated), serum-free media, and incubation times (48–72 hrs) to reduce variability .
- Mechanistic follow-up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to confirm target engagement .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
